2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Overview
Description
“2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is a complex organic compound. It contains a tetrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks . Specific chemical reactions involving “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” are not available in the retrieved data.
Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes . Specific physical and chemical properties of “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” are not available in the retrieved data.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various compounds structurally related to 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid have been explored. A notable study involved the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which are chemically related, through reactions with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole (Chigorina, Bespalov, & Dotsenko, 2019).
Coordination Compounds and Luminescent Properties
- Studies have developed coordination compounds using tetrazole-containing carboxylic acids, which bear a structural resemblance to the compound . These compounds were found to exhibit significant luminescent properties in solid state, making them potential materials for optical applications (Shen et al., 2016).
Pharmaceutical Research
- Research has focused on the synthesis and pharmacological evaluation of derivatives related to this compound. For example, 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives were synthesized and evaluated as platelet aggregation inhibitors (Challa, Mamidisetty, Ghanta, & Padi, 2014).
Safety And Hazards
Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction. They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . Specific safety and hazard information for “2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid” is not available in the retrieved data.
properties
IUPAC Name |
2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNRTWCCFDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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